molecular formula C20H13BrN2O3 B3013837 2-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 922030-36-2

2-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Cat. No.: B3013837
CAS No.: 922030-36-2
M. Wt: 409.239
InChI Key: DQLVQYYCZQOXRC-UHFFFAOYSA-N
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Description

2-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a useful research compound. Its molecular formula is C20H13BrN2O3 and its molecular weight is 409.239. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Structural Modifications

Benzazoles and their derivatives, including compounds like 2-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide, are of great interest in medicinal chemistry due to their diverse biological activities. Efforts in chemical synthesis have been directed towards creating compounds with modified biological activity by introducing various functional groups, including guanidine, carbohydrate, and amino acid moieties. For example, 2-guanidinobenzazoles (2GBZs) have been synthesized with various modifications to explore their therapeutic potential in pharmacology, including cytotoxicity, cell proliferation inhibition, and apoptosis. This demonstrates the compound's adaptability in medicinal chemistry for developing new pharmacophores (Rosales-Hernández et al., 2022).

Benzothiazoles and Central Nervous System (CNS) Acting Drugs

Benzothiazole derivatives have been identified for their potential in treating Central Nervous System (CNS) diseases. Research into the synthesis of more potent CNS drugs has been ongoing, with benzothiazole derivatives showing promise due to their ability to interact with various neurotransmitters and ion channels. Structural modifications of these compounds could lead to new drugs for CNS diseases, which are increasingly prevalent (Saganuwan, 2020).

Therapeutic Potential of Benzothiazoles

Benzothiazole is a versatile structure that has seen application in various pharmaceutical contexts. Several benzothiazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, analgesic, anti-inflammatory, and antidiabetic properties. Furthermore, 2-arylbenzothiazoles are being developed as potential antitumor agents, signifying the growing importance of benzothiazole in drug discovery. The simplicity of the benzothiazole structure and ease of synthesis offer great potential for developing new therapies for various ailments (Kamal, Hussaini Syed, & Malik Mohammed, 2015).

DNA Interaction and Biological Importance

Benzimidazole derivatives, like Hoechst 33258, are known for their strong binding to the minor groove of double-stranded B-DNA, indicating their potential in drug design and understanding the molecular basis for DNA sequence recognition and binding. The versatility of these compounds is further demonstrated by their various applications, including in plant cell biology for chromosome and nuclear staining, analysis of nuclear DNA content values, and as radioprotectors and topoisomerase inhibitors. This highlights the extensive potential of benzazoles in therapeutic applications and as a basis for rational drug design (Issar & Kakkar, 2013).

Future Directions

The future directions for research on “2-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide” and similar compounds could include further exploration of their potential as dopamine D2 receptor antagonists . This could have implications for the treatment of central nervous system disorders .

Mechanism of Action

Target of Action

The primary target of this compound is the Dopamine D2 receptor . Dopamine D2 receptors are a class of G-protein coupled receptors that are prominent in the vertebrate central nervous system (CNS). They play a crucial role in the functioning of the CNS and are implicated in many neuropsychiatric disorders.

Mode of Action

The compound acts as a selective inhibitor of the Dopamine D2 receptor . Inhibition of this receptor can alter the neurotransmission of dopamine, a key neurotransmitter involved in motor control, reward, and reinforcement.

Result of Action

The molecular and cellular effects of the compound’s action would largely depend on the specific context of its use. Given its role as a Dopamine D2 receptor inhibitor, it could potentially be used to treat central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .

Properties

IUPAC Name

2-bromo-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN2O3/c21-15-6-2-1-5-13(15)19(24)22-12-9-10-17-14(11-12)20(25)23-16-7-3-4-8-18(16)26-17/h1-11H,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLVQYYCZQOXRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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